"Lup-20(29)-ene-2alpha,3alpha-diol" natural sources
"Lup-20(29)-ene-2alpha,3alpha-diol" natural sources
Lup-20(29)-ene-2α,3α-diol: Natural Sources, Isolation Methodologies, and Pharmacological Potential
Executive Summary
Lup-20(29)-ene-2α,3α-diol (CAS No. 55476-83-0, Molecular Formula: C
Botanical Source & Phytochemical Context
Pterocarpus santalinus, a deciduous tree native to the Eastern Ghats of India, is a prolific synthesizer of complex secondary metabolites (3)[3]. While the plant is famous for its red pigments (santalins), the non-polar fractions of its heartwood extract are rich in pentacyclic triterpenes, including oleanane, ursane, and lupane derivatives[2][4].
The biosynthesis of Lup-20(29)-ene-2α,3α-diol occurs via the mevalonate pathway, where squalene undergoes cyclization mediated by oxidosqualene cyclases (OSCs), specifically lupeol synthase, followed by region-specific cytochrome P450-mediated hydroxylations at the C-2 and C-3 positions.
Self-Validating Extraction and Isolation Methodology
Isolating a specific lupane diol from a complex matrix of structurally similar triterpenes requires a meticulously designed, orthogonal separation strategy. The following protocol leverages polarity gradients and molecular sieving, with built-in validation checkpoints to ensure scientific integrity.
Step-by-Step Protocol:
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Matrix Preparation & Maceration:
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Action: Pulverize 1.0 kg of air-dried P. santalinus heartwood into a fine powder (40-mesh). Macerate in 5.0 L of 95% Methanol for 48 hours at 37°C under continuous agitation.
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Causality: Methanol efficiently penetrates the lignocellulosic matrix, solvating both polar polyphenols and moderately non-polar triterpenoids.
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Validation: Evaporate a 1 mL aliquot; a sticky, dark-red residue confirms successful extraction of the broad-spectrum metabolome.
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Liquid-Liquid Partitioning:
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Action: Suspend the concentrated methanolic extract in 500 mL of distilled water. Sequentially partition with Hexane (3 x 500 mL), Chloroform (3 x 500 mL), and Ethyl Acetate (3 x 500 mL).
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Causality: Lupane diols possess intermediate polarity due to their massive hydrophobic skeleton and dual hydroxyl groups. They preferentially partition into the Chloroform and Ethyl Acetate fractions, leaving highly non-polar waxes in hexane and polar glycosides in the aqueous layer.
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Validation: Perform Thin-Layer Chromatography (TLC) on silica gel plates (Mobile phase: Hexane:EtOAc 7:3). Spray with 10% sulfuric acid in ethanol and heat. The appearance of distinct purple/violet spots confirms the enrichment of triterpenes.
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Silica Gel Column Chromatography (First Dimension):
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Action: Load the combined Chloroform/EtOAc fraction onto a silica gel column (100-200 mesh). Elute with a step gradient of Hexane:Ethyl Acetate (from 90:10 to 50:50).
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Causality: Normal-phase chromatography separates compounds based on polar interactions. The 2α,3α-dihydroxyl groups of the target compound will cause it to elute later than mono-ols (like lupeol) but earlier than highly oxygenated species.
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Preparative HPLC Purification (Second Dimension):
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Action: Pool the triterpene-rich subfractions (eluted at ~70:30 Hexane:EtOAc). Inject into a Preparative HPLC system equipped with a C18 reverse-phase column (250 x 21.2 mm, 5 µm). Mobile phase: Isocratic Acetonitrile:Water (85:15 v/v) at 10 mL/min, monitoring at 210 nm.
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Causality: Reverse-phase HPLC resolves structural isomers (e.g., distinguishing 2α,3α-diol from 2α,3β-diol) based on subtle differences in hydrophobic surface area.
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Validation: Collect the peak corresponding to the target retention time. Confirm purity (>98%) via analytical HPLC and structural identity via
C-NMR. Lupane triterpenoids are validated by characteristic olefinic signals at δC ~109 ppm (C-29) and ~150 ppm (C-20) (4)[4].
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Isolation workflow of Lup-20(29)-ene-2α,3α-diol from Pterocarpus santalinus heartwood.
Mechanisms of Action & Biological Activity
Pentacyclic triterpenoids of the lupane class are privileged scaffolds in drug discovery, acting as multi-target modulators. Lup-20(29)-ene-2α,3α-diol and its close analogs exhibit potent pharmacological profiles, primarily driven by their ability to intercalate into lipid bilayers and interact with intracellular kinase domains.
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Anti-Inflammatory Activity (NF-κB Axis): Lupane diols inhibit the phosphorylation of the IKK complex. This prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines (TNF-α, IL-6)[2][5].
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Metabolic Regulation (AMPK Activation): Extracts from P. santalinus have documented anti-diabetic effects[2]. Triterpenoids activate AMP-activated protein kinase (AMPK), which subsequently stimulates the translocation of GLUT4 transporters to the cell membrane, enhancing insulin-independent glucose uptake in skeletal muscle.
Dual pharmacological mechanism: AMPK activation and NF-κB inhibition by lupane triterpenoids.
Quantitative Data: Comparative Bioactivity of Lupane Triterpenoids
To contextualize the pharmacological value of P. santalinus derived lupanes, the following table summarizes the bioactivity metrics of related compounds[2][6][7].
| Compound Name | Primary Natural Source | Target / Assay Pathway | Bioactivity Metric (IC |
| Lup-20(29)-ene-2α,3α-diol | Pterocarpus santalinus | Cytokine Inhibition (In vitro) | Broad-spectrum anti-inflammatory |
| Lupeol | P. santalinus, Betula spp. | Rho-kinase / Metastasis | ~15-25 µM (Anti-cancer) |
| Betulin | Buxus latistyla, Birch bark | Cytotoxicity (MCF-7) | >50 µM (Weak cytotoxicity) |
| Lup-20(29)-en-3-one | Salacia cordata | α-Glucosidase Inhibition | Moderate anti-diabetic effect |
References
- Title: Lup-20(29)
- Title: Therapeutic Potential of Pterocarpus santalinus L.
- Title: Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13 C-NMR Data Source: MDPI URL
- Title: Red Sandalwood: Uses, Health Benefits, Formulation, And Side Effects Source: NetMeds URL
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Potential of Pterocarpus santalinus L.: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Netmeds [netmeds.com]
- 4. mdpi.com [mdpi.com]
- 5. Herbal Arsenal against Skin Ailments: A Review Supported by In Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytopharmajournal.com [phytopharmajournal.com]
